molecular formula C11H10N2OS B11547384 N-(6-methylpyridin-2-yl)thiophene-2-carboxamide

N-(6-methylpyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11547384
M. Wt: 218.28 g/mol
InChI Key: GGIZNOYFCDEJFV-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a carboxamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-amino-6-methylpyridine with thiophene-2-carboxylic acid chloride in the presence of a base such as potassium thiocyanate. The reaction is carried out in acetone under reflux conditions for about 30 minutes. The product is then purified by recrystallization from a suitable solvent mixture, such as ethanol and dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to the active site of β-lactamase enzymes, inhibiting their function and thereby preventing bacterial resistance . The compound’s electronic properties also play a role in its interaction with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS/c1-8-4-2-6-10(12-8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14)

InChI Key

GGIZNOYFCDEJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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